molecular formula C9H11NO2S B1363594 2,5-Dimethoxythiobenzamide CAS No. 351065-79-7

2,5-Dimethoxythiobenzamide

Cat. No. B1363594
CAS RN: 351065-79-7
M. Wt: 197.26 g/mol
InChI Key: XQBSOMICYVLAMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dimethoxythiobenzamide and related compounds has been a subject of research. A review paper discusses methods for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethoxythiobenzamide is C9H11NO2S . The InChIKey is XQBSOMICYVLAMS-UHFFFAOYSA-N . The Canonical SMILES representation is COC1=CC (=C (C=C1)OC)C (=S)N .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Dimethoxythiobenzamide is 197.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 76.6 Ų .

Scientific Research Applications

Proteomics Research

2,5-Dimethoxythiobenzamide is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the identification and quantification of proteins, aiding in the understanding of cellular processes at the molecular level .

, this chemical serves as a subject for research in understanding molecular interactions and behaviors. .

Biochemical Research

In biochemical research, 2,5-Dimethoxythiobenzamide is used for studying enzyme reactions and kinetics. It may act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms .

Pharmaceutical Testing

This compound is also important in pharmaceutical testing, where it’s used as a reference standard to ensure the accuracy and consistency of test results. It helps in the development of new drugs and in the quality control of existing pharmaceutical products .

Chemical Synthesis

2,5-Dimethoxythiobenzamide is involved in chemical synthesis processes. Researchers use it to synthesize novel compounds, which can lead to the discovery of new drugs or materials with unique properties .

Analytical Chemistry

In analytical chemistry, this compound is used to develop new analytical methods for detecting and quantifying chemical substances. Its unique structure allows for the creation of specific assays and tests .

Material Science

The compound’s properties are explored in material science for the development of new materials with specific desired characteristics, such as increased durability or enhanced conductivity .

Educational Purposes

Lastly, 2,5-Dimethoxythiobenzamide is used for educational purposes in academic research and teaching laboratories. It provides a practical example for students learning about organic synthesis and compound analysis .

Safety and Hazards

The safety data sheet for 2,5-Dimethoxythiobenzamide suggests that personal protective equipment should be used and dust formation, as well as breathing vapors, mist, or gas, should be avoided .

Future Directions

While specific future directions for 2,5-Dimethoxythiobenzamide are not mentioned in the search results, there is ongoing research in the field of benzimidazole-based chemistry .

properties

IUPAC Name

2,5-dimethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-6-3-4-8(12-2)7(5-6)9(10)13/h3-5H,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBSOMICYVLAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374348
Record name 2,5-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxythiobenzamide

CAS RN

351065-79-7
Record name 2,5-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351065-79-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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